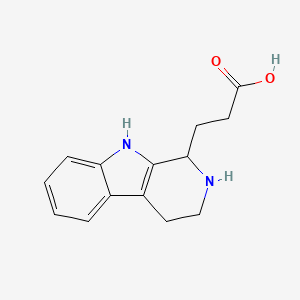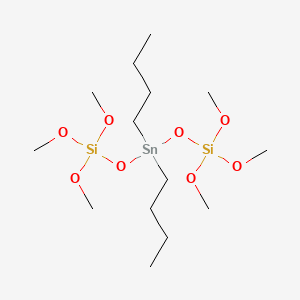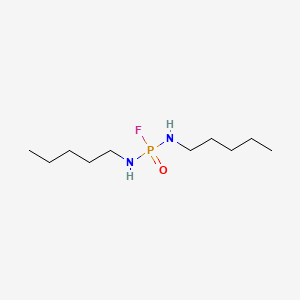
Einecs 299-494-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Numéro CAS 100-41-4 est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Ce composé est reconnu pour ses propriétés uniques et ses applications dans divers domaines scientifiques.
Méthodes De Préparation
La préparation du Numéro CAS 100-41-4 implique des voies de synthèse et des conditions de réaction spécifiques. Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse comprend généralement :
Voies de synthèse : Le composé est synthétisé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques.
Conditions de réaction : Les réactions sont réalisées sous des températures et des pressions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Numéro CAS 100-41-4 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction impliquent des réactifs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Des réactions de substitution peuvent se produire avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Numéro CAS 100-41-4 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.
Biologie : Employé dans des tests biochimiques et des études impliquant des processus cellulaires.
Médecine : Enquête sur les applications thérapeutiques potentielles et le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du Numéro CAS 100-41-4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des molécules cibles, en modifiant leur structure et leur fonction. Cette interaction peut entraîner divers résultats biologiques et chimiques, en fonction du contexte de son utilisation.
Mécanisme D'action
The mechanism of action of Einecs 299-494-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Numéro CAS 100-41-4 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Des composés similaires comprennent :
Einecs 203-770-8 : Connu pour son utilisation dans différentes réactions chimiques.
Einecs 234-985-5 : Reconnu pour ses applications dans les procédés industriels.
Einecs 239-934-0 : Utilisé dans diverses études biochimiques.
Chacun de ces composés possède des propriétés et des applications distinctes, ce qui rend Numéro CAS 100-41-4 unique dans ses utilisations et ses caractéristiques spécifiques.
Propriétés
Numéro CAS |
93892-13-8 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
2-aminoethanol;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C2H7NO/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;3-1-2-4/h1-7H,(H,11,12,13);4H,1-3H2 |
Clé InChI |
PZYIRBNZDZVZKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


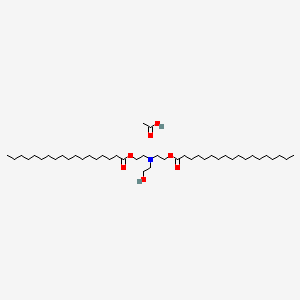
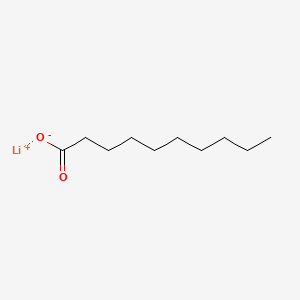
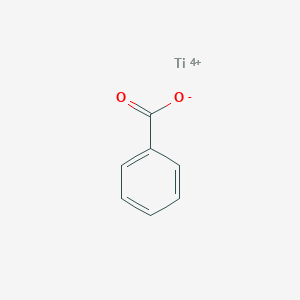



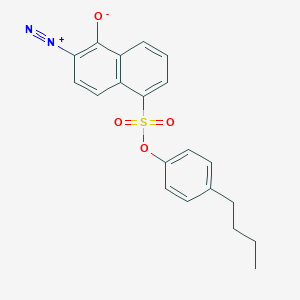
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
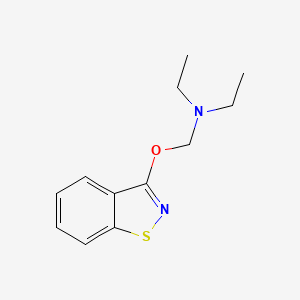
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
